molecular formula C8H14O4 B14405514 Ethyl 3-(1,3-dioxolan-2-yl)propanoate CAS No. 86197-13-9

Ethyl 3-(1,3-dioxolan-2-yl)propanoate

Cat. No.: B14405514
CAS No.: 86197-13-9
M. Wt: 174.19 g/mol
InChI Key: SRBMYZYTVOAXBV-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dioxolan-2-yl)propanoate is an organic compound with the molecular formula C8H14O4. It is a member of the dioxolane family, which are cyclic acetals derived from carbonyl compounds and diols. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(1,3-dioxolan-2-yl)propanoate can be synthesized through the reaction of ethyl acrylate with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dioxolan-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-dioxolan-2-yl)propanoate involves its ability to form stable cyclic structures, which can protect sensitive functional groups during chemical reactions. The dioxolane ring can be cleaved under acidic or basic conditions, allowing for the controlled release of the protected functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,3-dioxolan-2-yl)propanoate is unique due to its specific structure, which provides stability and reactivity in various chemical processes. Its ability to form stable cyclic acetals makes it valuable in protecting sensitive functional groups during synthesis .

Properties

CAS No.

86197-13-9

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl 3-(1,3-dioxolan-2-yl)propanoate

InChI

InChI=1S/C8H14O4/c1-2-10-7(9)3-4-8-11-5-6-12-8/h8H,2-6H2,1H3

InChI Key

SRBMYZYTVOAXBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1OCCO1

Origin of Product

United States

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